molecular formula C14H11N5O4 B611308 Tetrazine-NHS Ester CAS No. 1616668-55-3

Tetrazine-NHS Ester

Cat. No. B611308
CAS RN: 1616668-55-3
M. Wt: 313.27
InChI Key: ORWDYVDDJMYIQA-UHFFFAOYSA-N
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Description

Tetrazine-NHS ester is an NHS activated tetrazine derivative . It demonstrates exceptionally fast cycloaddition kinetics with trans-cyclooctene (TCO) as the dienophile . The chemical stability of tetrazines is substantially lower compared to methyltetrazines .


Synthesis Analysis

Tetrazine synthesis involves various synthetic routes including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .


Molecular Structure Analysis

The empirical formula of Tetrazine-NHS ester is C14H11N5O4 . It has a molecular weight of 313.27 .


Chemical Reactions Analysis

Tetrazine-NHS ester reacts with primary amines at neutral or slightly basic pH to form covalent bonds . It demonstrates exceptionally fast kinetics, generally at least 10-fold faster compared to methyl substituted tetrazines .


Physical And Chemical Properties Analysis

Tetrazine-NHS ester is a powder form . It has a melting point of 171-177 °C . It is stable at a storage temperature of -20°C .

Scientific Research Applications

Bioorthogonal Chemistry

Tetrazine-NHS Ester is known for its exceptionally fast cycloaddition kinetics with trans-cyclooctene (TCO) as the dienophile . This reaction has the fastest kinetics ever reported for any bioorthogonal reaction . Bioorthogonal chemistry involves reactions that can occur inside living systems without interfering with native biochemical processes. This makes Tetrazine-NHS Ester a valuable tool in this field.

Protein Labeling

Tetrazine-NHS Ester can be used for converting azido-containing peptides or proteins into tetrazine-modified peptides or proteins . This is particularly useful in the field of proteomics, where understanding the function of proteins and their interactions is key.

Material Science

Tetrazine-NHS Ester can be used in the preparation of chitosan-polyacrylamide microspheres utilizing selective tetrazine-trans-cyclooctene (Tz-TCO) ligation . This application is particularly relevant in the field of material science, where such microspheres can be used in a variety of contexts, from drug delivery to wastewater treatment.

Mechanism of Action

Target of Action

The primary target of Tetrazine-NHS Ester is trans-cyclooctene (TCO) . TCO is a strained alkene that reacts with tetrazines in a bioorthogonal reaction . The NHS ester of Tetrazine-NHS Ester also reacts with primary amines , such as the side chain of lysine residues or aminosilane-coated surfaces .

Mode of Action

Tetrazine-NHS Ester demonstrates exceptionally fast cycloaddition kinetics with TCO as the dienophile . This reaction is known as a bioorthogonal reaction , which is a chemical reaction that can occur inside a living organism without interfering with native biochemical processes . The NHS ester reacts with primary amines at neutral or slightly basic pH to form covalent bonds .

Pharmacokinetics

One study mentions the importance of optimizing the pharmacokinetics of radiopharmaceuticals with short-lived radionuclides, such as astatine-211 . In this context, pretargeting, which involves priming the tumor with a modified monoclonal antibody capable of binding both the tumor antigen and the radiolabeled carrier, is mentioned as a valuable tool .

Result of Action

The result of the action of Tetrazine-NHS Ester is the formation of a stable dihydropyridazine linkage through a rapid IEDDA (Inverse Electron Demand Diels-Alder) reaction with TCO-tagged molecules . This allows for site-specific modification, enhancing the precision and efficacy of drug candidates .

Action Environment

The action of Tetrazine-NHS Ester is influenced by environmental factors such as pH and temperature. The NHS ester reacts with primary amines at neutral or slightly basic pH . The compound is stored at −20°C , suggesting that it may be sensitive to temperature. Additionally, the chemical stability of tetrazines is substantially lower compared to methyltetrazines, thus requiring more careful selection of reagents and conditions for chemical transformation .

Safety and Hazards

Tetrazine-NHS ester is classified as self-reactive . It is recommended to handle it with suitable gloves and tight sealing safety goggles . It should be stored in a place classified for organic peroxides and self-reacting hazardous materials .

Future Directions

Tetrazine-NHS ester has been used in whole-animal proteome labeling, the capture of circulating tumor cells, tracking lipid modifications, and imaging glycosylation . It has also been used in drug delivery . The future of Tetrazine-NHS ester lies in its potential for site-selective protein modification to prepare well-defined conjugates with preserved structures and good stability under biologically relevant conditions .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O4/c20-11-5-6-12(21)19(11)23-13(22)7-9-1-3-10(4-2-9)14-17-15-8-16-18-14/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWDYVDDJMYIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)C3=NN=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrazine-NHS Ester

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